molecular formula C15H15N3OS2 B3011965 3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 678546-61-7

3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B3011965
CAS No.: 678546-61-7
M. Wt: 317.43
InChI Key: FLUACYKOEXGOCO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a five-membered aromatic ring containing three nitrogen atoms. The structure features a 3-methoxyphenylmethylthio group at position 3, a methyl group at position 4, and a thiophen-2-yl substituent at position 3. Purification typically employs crystallization or recrystallization from methanol/water mixtures .

Properties

IUPAC Name

3-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-18-14(13-7-4-8-20-13)16-17-15(18)21-10-11-5-3-6-12(9-11)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUACYKOEXGOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS Number: 294848-69-4) is a member of the triazole family characterized by its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3S2C_{18}H_{21}N_3S_2 with a molecular weight of 343.51 g/mol. The structure includes a triazole ring substituted with a methoxyphenyl group and a thiophenyl group, contributing to its unique biological properties.

Biological Activities

The biological activities of triazoles, particularly those containing sulfur, have been extensively studied. This compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. Studies have shown that similar compounds in this class demonstrate significant activity against various pathogens, including Mycobacterium tuberculosis and fungi such as Candida albicans .
  • Anticancer Properties : Compounds with similar structures have been reported to possess cytotoxic effects against human cancer cell lines. For instance, studies indicate that certain triazole derivatives exhibit potent activity against breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) .
  • Anti-inflammatory Effects : Research suggests that triazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of thiocarbohydrazide derivatives with appropriate aldehydes to form the desired triazole structure. The following table summarizes some synthetic routes and yields for related compounds:

CompoundSynthetic RouteYield (%)
4-amino-1,2,4-triazole-3-thioneReaction with thiocarbohydrazide52-61
Schiff bases of triazolethionesReaction with aryl aldehydes70-85
Metal complexes of triazolesCoordination with transition metalsVariable

Case Studies

  • Antituberculosis Activity : A study evaluated various triazole derivatives against Mycobacterium tuberculosis, revealing that some compounds exhibited inhibition rates comparable to standard treatments like rifampicin .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain synthesized triazole derivatives showed significant cytotoxicity against MCF-7 cells, suggesting their potential as anticancer agents .
  • Antifungal Efficacy : Comparative studies indicated that some triazole derivatives outperformed traditional antifungal agents in inhibiting fungal growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among 1,2,4-triazole derivatives include substituents at positions 3, 4, and 5, which significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Key Features Reference
Target Compound 3-(3-methoxybenzylthio), 4-methyl, 5-(thiophen-2-yl) Electron-donating methoxy group may enhance solubility; thiophene contributes to π-π stacking in biological systems.
3-(4-Bromobenzyl)-4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (6d) 3-(4-bromobenzylthio), 4-(4-chlorophenyl) Halogenated substituents (Br, Cl) increase molecular weight and lipophilicity (logP ~3.3–3.5). Exhibits antimicrobial activity (80% yield; mp 210°C).
4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-((5-(trifluoromethyl)furan-2-yl)methylthio) (6l) 5-(trifluoromethyl)furanylmethylthio, 4-(4-methoxyphenyl) Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects. High yield (93%) and moderate melting point (125–128°C).
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-(1-phenylpyrazol-4-yl)-4H-1,2,4-triazole 3-(4-fluorobenzylthio), 5-(1-phenylpyrazol-4-yl) Fluorine atom improves bioavailability via increased membrane permeability. Potential COX-2 inhibition reported in related structures.
3-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-5-[(thiophen-2-yl)methyl] (Y205-8638) 3-(2-fluorobenzylthio), 5-(thiophen-2-ylmethyl) Steric effects from 2-fluorobenzyl may reduce binding affinity compared to 3- or 4-substituted analogues. logP = 3.34, similar to halogenated derivatives.

Physicochemical Properties

  • Melting Points : Halogenated derivatives (e.g., 6d, mp 210°C) generally exhibit higher melting points than methoxy-substituted compounds due to stronger intermolecular halogen bonding .
  • Lipophilicity : logP values for fluorinated and halogenated analogues range from 3.3–3.5, indicating moderate lipophilicity suitable for oral bioavailability. The target compound’s methoxy group may lower logP slightly, improving aqueous solubility .

Key Research Findings

Substituent Impact on Bioactivity : Halogen atoms (Cl, Br) and trifluoromethyl groups enhance antimicrobial and antifungal activities compared to methoxy or methyl groups .

Fluorine’s Role : Fluorinated derivatives exhibit improved pharmacokinetic profiles, with higher metabolic stability and target selectivity .

Synthetic Optimization : Catalyzed S-alkylation reduces reaction times and improves yields, making it a preferred method for triazole derivatization .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) logP Yield (%)
Target Compound 357.45 Not reported ~3.0* Not reported
3-(4-Bromobenzyl)-4-(4-chlorophenyl)-6d 430.0 210 3.3–3.5 80
6l (trifluoromethyl derivative) 454.4 125–128 3.8 93
Y205-8638 (2-fluorobenzylthio) 319.42 Not reported 3.34 Not reported

*Estimated based on structural similarity.

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